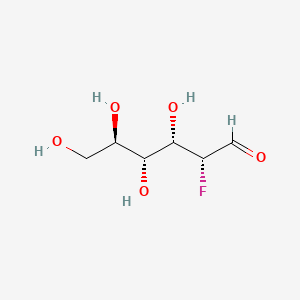

2-Deoxy-2-fluoro-D-glucose

説明

特性

CAS番号 |

62182-10-9 |

|---|---|

分子式 |

C6H11FO5 |

分子量 |

182.15 g/mol |

IUPAC名 |

(2S,3R,4S,5S,6R)-3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol |

InChI |

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6+/m1/s1 |

InChIキー |

ZCXUVYAZINUVJD-UKFBFLRUSA-N |

SMILES |

C(C(C(C(C(C=O)F)O)O)O)O |

異性体SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)F)O)O)O |

正規SMILES |

C(C1C(C(C(C(O1)O)F)O)O)O |

製品の起源 |

United States |

Synthetic Methodologies for 2 Deoxy 2 Fluoro D Glucose and Its Radiolabeled Variants

Early Synthetic Routes

The story of 2-FDG begins in academia. The first chemical synthesis of the non-radioactive compound, 2-deoxy-2-fluoro-D-glucose, was described in 1968 by Josef Pacák, Zdeněk Točík, and Miloslav Černý at Charles University in what was then Czechoslovakia. iaea.orgnih.gov Their approach laid the fundamental groundwork for future radiochemical adaptations.

The leap to a radiolabeled version suitable for medical imaging occurred in the 1970s. In 1976, a collaboration between scientists at Brookhaven National Laboratory and the University of Pennsylvania, including Tatsuo Ido and Al Wolf, reported the first synthesis of [¹⁸F]FDG. nih.govzenodo.org This pioneering method was an electrophilic fluorination . It involved reacting gaseous, low-specific-activity [¹⁸F]Fluorine ([¹⁸F]F₂), produced via the ²⁰Ne(d,α)¹⁸F nuclear reaction, with a protected glucose precursor, 3,4,6-tri-O-acetyl-D-glucal. nih.govubc.ca The process, followed by acid hydrolysis, yielded [¹⁸F]FDG but was hampered by several drawbacks:

A low radiochemical yield of approximately 8%. nih.gov

A lengthy synthesis time of about two hours. nih.gov

The production of a mixture of isomers, primarily the desired [¹⁸F]FDG and its epimer, 2-deoxy-2-[¹⁸F]fluoro-D-mannose ([¹⁸F]FDM). ubc.ca

The inherent limitation that only one of the two fluorine atoms in the [¹⁸F]F₂ molecule could be incorporated into the product, theoretically capping the yield at 50%. nih.gov

Despite these limitations, this early route produced sufficient quantities of [¹⁸F]FDG for the first-ever human PET studies, demonstrating its potential to map glucose metabolism in the brain. nih.govzenodo.org

Advanced Synthesis Strategies

The growing demand for [¹⁸F]FDG spurred extensive research into more efficient and reliable production methods. These efforts branched into two main categories: refining electrophilic techniques and developing superior nucleophilic approaches.

While the initial use of [¹⁸F]F₂ was groundbreaking, its handling and low efficiency prompted the investigation of alternative electrophilic fluorinating agents. The goal was to improve yield, simplify the process, and enhance selectivity.

One notable advancement was the use of [¹⁸F]acetylhypofluorite ([¹⁸F]CH₃CO₂F). This reagent, which could be generated in-situ from [¹⁸F]F₂, offered higher yields (up to 40%) and was generally easier to control than elemental fluorine gas. nih.govnih.gov Another reagent explored was [¹⁸F]Xenon difluoride ([¹⁸F]XeF₂), which, when reacted with 3,4,6-tri-O-acetyl-D-glucal in the presence of boron trifluoride, provided a rapid synthesis with a reported radiochemical yield of 20% and a high chemical yield of 75%. nih.govsnmjournals.orgresearchgate.net

However, all electrophilic methods, including these improved versions, share fundamental disadvantages. They start with carrier-added [¹⁸F]F₂, resulting in a final product with low specific activity. snmjournals.orgsnmjournals.org Furthermore, the addition of the electrophile across the double bond of the glucal precursor is not stereospecific, invariably leading to the formation of the unwanted mannose isomer ([¹⁸F]FDM), which then requires purification. ubc.casnmjournals.org The stereoselectivity of these reactions was found to be highly dependent on the solvent used. nih.govtandfonline.com

| Electrophilic Fluorinating Agent | Precursor | Typical Radiochemical Yield | Key Advantages/Disadvantages |

| [¹⁸F]F₂ | 3,4,6-tri-O-acetyl-D-glucal | ~8% nih.gov | Advantage: First successful method. Disadvantages: Low yield, low specific activity, poor stereoselectivity, difficult to handle. nih.govubc.ca |

| [¹⁸F]Acetylhypofluorite | 3,4,6-tri-O-acetyl-D-glucal | ~40% nih.gov | Advantage: Higher yield and easier control than [¹⁸F]F₂. nih.govDisadvantage: Still produces isomeric mixtures, low specific activity. nih.govradiologykey.com |

| [¹⁸F]Xenon difluoride | 3,4,6-tri-O-acetyl-D-glucal | ~20% nih.gov | Advantage: Rapid reaction, high chemical yield. nih.govDisadvantage: Limited radiochemical yield, low specific activity. |

This table provides an interactive summary of different electrophilic fluorination agents used in the synthesis of [¹⁸F]FDG.

The most significant breakthrough in [¹⁸F]FDG synthesis was the development of nucleophilic substitution methods. Today, this approach is the global standard for routine production due to its high efficiency, stereospecificity, and amenability to automation. nih.govekb.eg

The cornerstone of modern nucleophilic synthesis was reported in 1986 by Hamacher and colleagues. nih.govnih.gov This method involves several key components:

High Specific Activity [¹⁸F]Fluoride: The reaction uses no-carrier-added [¹⁸F]fluoride ion, typically produced from the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron using enriched [¹⁸O]water as the target material. snmjournals.orgradiologykey.com This provides a much higher yield and specific activity of the radioisotope compared to the older neon gas target method. nih.govradiologykey.com

Precursor with a Leaving Group: The most commonly used precursor is 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose , often called "mannose triflate". iaea.orgnih.govomicsonline.org In this molecule, the hydroxyl groups are protected by acetyl groups, and a triflate group (a very effective leaving group) is attached at the C-2 position. iaea.orgekb.eg

Phase-Transfer Catalyst: Fluoride is a weak nucleophile in aqueous solution. iaea.org To make it reactive in the necessary polar aprotic solvents (like acetonitrile), a phase-transfer catalyst is essential. The most common catalyst is an aminopolyether, Kryptofix 2.2.2™ , used in conjunction with a weak base like potassium carbonate. iaea.orgnih.gov This complex sequesters the potassium ion, leaving a highly reactive, "naked" [¹⁸F]fluoride ion. iaea.org

Stereospecific Reaction: The synthesis proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) reaction. The [¹⁸F]fluoride ion attacks the C-2 carbon of the mannose triflate from the side opposite the triflate leaving group. This forces an inversion of stereochemistry at the C-2 position, converting the manno-configuration of the precursor into the desired gluco-configuration of the product. nih.gov

Hydrolysis: After the fluorination step, the acetyl protecting groups are removed by either acid or, more commonly, base hydrolysis to yield the final [¹⁸F]FDG molecule. iaea.orgnih.gov

This nucleophilic route consistently provides high radiochemical yields (often exceeding 60%), is highly stereospecific (producing almost exclusively the glucose isomer), and can be completed rapidly (in under an hour), making it ideal for large-scale, automated production in commercial synthesizers. nih.govsnmjournals.org

The superiority of the nucleophilic pathway is largely defined by its stereoselectivity and high yield. Electrophilic additions to glycals are inherently non-specific, as the fluorinating agent can attack the double bond from either face, leading to a mixture of glucose and mannose epimers that are difficult to separate. ubc.ca In contrast, the Sₙ2 reaction in the nucleophilic method is stereospecific by nature. The backside attack mechanism guarantees the inversion of configuration at C-2, transforming the mannose precursor into the glucose product with high fidelity, thus eliminating the need for complex isomeric purification. nih.govsnmjournals.org

Optimizing the radiochemical yield in the nucleophilic synthesis has been the focus of much refinement. Key factors include:

Anhydrous Conditions: The reactive [¹⁸F]fluoride must be kept as dry as possible, as any residual water will reduce its nucleophilicity. nih.gov This is typically achieved by azeotropic drying with acetonitrile. nih.govekb.eg

Catalyst System: The choice and amount of the phase-transfer catalyst (e.g., Kryptofix 2.2.2, tetrabutylammonium (B224687) salts) and base are critical for efficiently activating the [¹⁸F]fluoride. nih.govekb.eg

Reaction Conditions: Temperature and reaction time are carefully controlled. The fluorination reaction with mannose triflate is typically rapid, often complete within 5-10 minutes at around 85-95°C. iaea.org

Synthesis of Non-Radioactive and Carbon-Labeled this compound Analogs

Alongside the development of radiolabeled FDG, methods for synthesizing non-radioactive ("cold") and other isotopically labeled analogs have been important for research and as reference standards.

Non-radioactive this compound ([¹⁹F]FDG): The synthesis of standard, non-radioactive 2-FDG is crucial for use as a reference compound in quality control and for biological studies investigating its effects independent of radioactivity. plos.orgnih.gov Syntheses have been described in the literature, often following routes analogous to the radiochemical methods but on a larger chemical scale. plos.orgnih.gov

Carbon-Labeled this compound ([¹⁴C]FDG): To help validate the biological behavior of [¹⁸F]FDG, a carbon-14 (B1195169) labeled version was also developed early on. Ido and colleagues described a synthesis of [¹⁴C]FDG starting from D-[¹⁴C(U)]-glucose, which was converted to [¹⁴C]-3,4,6-tri-O-acetyl-D-glucal. This precursor was then fluorinated using either elemental fluorine (F₂) or trifluoromethyl hypofluorite (B1221730) (CF₃OF) to yield the final labeled product. researchgate.netresearchgate.net These analogs were instrumental in early metabolic studies that confirmed FDG behaves similarly to deoxyglucose. zenodo.org

Molecular Mechanisms of 2 Deoxy 2 Fluoro D Glucose Action and Interaction

Glucose Mimicry and Cellular Uptake Mechanisms

2-Deoxy-2-fluoro-D-glucose (2-FDG) is a structural analog of glucose, where the hydroxyl group at the C-2 position is replaced by a fluorine-18 (B77423) atom. This substitution is key to its biological action, allowing it to mimic glucose and exploit the body's natural glucose transport and metabolic pathways. This mimicry enables 2-FDG to be transported into cells by the same mechanisms that handle glucose.

Role of Glucose Transporters (GLUTs) in this compound Transport

The cellular uptake of 2-FDG is primarily mediated by the family of glucose transporter proteins (GLUTs). These proteins are embedded in the cell membrane and facilitate the transport of glucose down its concentration gradient. Because of its structural similarity to glucose, 2-FDG is recognized as a substrate by these transporters and is carried into the cell. The rate of 2-FDG uptake into a cell is therefore largely dependent on the expression level of GLUT proteins on the cell surface. Tissues with higher metabolic rates, such as the brain, heart, and particularly many types of cancer cells, often overexpress GLUT transporters to meet their high energy demands, leading to a correspondingly high uptake of 2-FDG.

Differential Affinity Studies with Glucose Transporters

The GLUT family comprises several isoforms, each with distinct tissue distributions and kinetic properties. While direct comparative affinity studies for 2-FDG across all GLUT isoforms are not extensively documented in readily available literature, the affinity for 2-FDG is understood to parallel that of glucose. GLUT1 and GLUT3, for instance, are known to have a high affinity for glucose and are responsible for basal glucose uptake in many tissues, including the brain and cancer cells. GLUT2 has a lower affinity and is primarily found in the liver and pancreatic β-cells, while GLUT4 is the main insulin-responsive glucose transporter in muscle and adipose tissue. The differential expression and affinity of these transporters contribute to the pattern of 2-FDG distribution observed in the body.

Characteristics of Major Glucose Transporter (GLUT) Isoforms Relevant to 2-FDG Uptake

| GLUT Isoform | Relative Affinity for Glucose (and 2-FDG) | Primary Tissue Distribution | Key Role in 2-FDG Uptake |

|---|---|---|---|

| GLUT1 | High | Ubiquitous, high levels in erythrocytes, brain, and many tumors | Mediates high basal uptake in the brain and is a primary transporter in many cancers. nih.gov |

| GLUT2 | Low | Liver, pancreatic β-cells, intestine, kidney | Involved in glucose sensing and transport at high glucose concentrations. researchgate.net |

| GLUT3 | High | Neurons, placenta, testes | Primary transporter for glucose and 2-FDG in the brain. snmjournals.org |

| GLUT4 | Medium (Insulin-dependent) | Skeletal muscle, cardiac muscle, adipose tissue | Responsible for insulin-stimulated uptake in muscle and fat. snmjournals.org |

Intracellular Metabolic Trapping Principle

Once inside the cell, 2-FDG undergoes the first step of glycolysis, which leads to its intracellular entrapment. This "metabolic trapping" is the cornerstone of its use in medical imaging.

Phosphorylation by Hexokinase and Glucokinase Isoforms

Comparison of Hexokinase and Glucokinase Isoforms

| Enzyme | Relative Affinity for Glucose (and 2-FDG) | Primary Tissue Distribution | Inhibition by Product (Glucose-6-Phosphate) |

|---|---|---|---|

| Hexokinase (I, II, III) | High | Most tissues, including brain, muscle, and tumors | Yes |

| Glucokinase (Hexokinase IV) | Low | Liver, Pancreatic β-cells | No |

Formation and Accumulation of this compound-6-Phosphate

The product of the phosphorylation reaction is this compound-6-phosphate (2-FDG-6-P). The addition of the negatively charged phosphate (B84403) group makes this molecule unable to cross the cell membrane via the GLUT transporters. radiologykey.com This effectively traps the 2-FDG molecule inside the cell. As more 2-FDG enters the cell and is phosphorylated, 2-FDG-6-P accumulates intracellularly.

Impeded Further Metabolic Processing of this compound-6-Phosphate

While glucose-6-phosphate is readily isomerized to fructose-6-phosphate (B1210287) by the enzyme phosphoglucose (B3042753) isomerase to proceed through glycolysis, 2-FDG-6-P is not a suitable substrate for this enzyme. The presence of the fluorine atom at the C-2 position, where a hydroxyl group is required for the isomerization reaction, prevents its further metabolism. nih.gov Consequently, 2-FDG-6-P is metabolically trapped and accumulates in cells that have high rates of glucose uptake and phosphorylation. It is this accumulation that is detected in imaging techniques. While some slow dephosphorylation by glucose-6-phosphatase can occur, particularly in the liver, in most tissues, the rate of phosphorylation far exceeds the rate of dephosphorylation, leading to significant intracellular trapping. researchgate.net

Enzymatic Inhibition and Metabolic Pathway Disruption

This compound (2-FDG) functions as a potent modulator of cellular metabolism primarily by acting as a competitive inhibitor of glucose utilization. Its structural similarity to D-glucose allows it to be recognized and transported into cells by glucose transporters and to serve as a substrate for the initial enzyme of the glycolytic pathway. However, the fluorine substitution at the C-2 position prevents its further metabolism, leading to the accumulation of its phosphorylated derivative and subsequent disruption of key metabolic pathways.

Direct Inhibition of Hexokinase Activity by this compound-6-Phosphate

Table 1: Characteristics of Hexokinase Inhibition by 2-deoxy-D-glucose-6-phosphate Data from a study on bovine heart hexokinase, serving as an analogue for 2-FDG-6P inhibition.

| Parameter | Finding | Reference |

| Inhibitor | 2-deoxy-D-glucose-6-phosphate (2-DG-6P) | nih.gov |

| Type of Inhibition | Competitive with ATP | nih.gov |

| Non-competitive with 2-deoxy-D-glucose (2-DG) | nih.gov | |

| Inhibition Constant (Ki) | 1.4 mM | nih.gov |

Interference with Glycolysis Pathway Flux

The primary metabolic consequence of 2-FDG administration is the potent disruption of the glycolytic pathway. nih.gov This interference occurs at multiple levels. The initial step is the competitive inhibition of glucose transport and phosphorylation, as 2-FDG competes with glucose for the same transporters and for the active site of hexokinase. nih.gov

Effects on Mannose-Dependent Metabolic Processes

While 2-FDG is primarily considered a glucose analog, its structural features also allow for interaction with metabolic pathways involving mannose. However, its effects on these pathways are generally considered less pronounced than those of 2-deoxy-D-glucose (2-DG). nih.gov The structural similarity of 2-DG to mannose allows it to more effectively interfere with processes such as N-linked glycosylation. nih.govnih.gov

Despite this, studies have shown that 2-FDG is not metabolically inert beyond its initial phosphorylation. It can be converted into other metabolic products, indicating its entry into pathways that utilize sugar nucleotides. nih.gov Research in yeast and chick-embryo cells has demonstrated that 2-FDG can be converted into nucleotide derivatives such as UDP-2-deoxy-2-fluoro-D-glucose and GDP-2-deoxy-2-fluoro-D-mannose. nih.govcapes.gov.br The formation of GDP-2-deoxy-2-fluoro-D-mannose is particularly relevant, as GDP-mannose is a key precursor for the synthesis of glycoproteins and other glycoconjugates. researchgate.net Furthermore, in vivo studies in mice have shown that administered 2-FDG can be converted to 2-deoxy-2-fluoro-D-mannose (FDM) within tumor cells, and vice versa, suggesting an enzymatic epimerization process. jst.go.jp This interconversion and the formation of nucleotide sugar analogs suggest that 2-FDG can interfere with mannose-dependent glycosylation processes, albeit potentially to a lesser extent than 2-DG.

Modulation of ATP Synthesis Pathways

A direct consequence of inhibiting glycolysis is the profound impact on cellular adenosine (B11128) triphosphate (ATP) synthesis. In many pathological cell types, particularly cancer cells, there is a heavy reliance on glycolysis for ATP production, even in the presence of oxygen—a phenomenon known as the Warburg effect. nih.gov By blocking the glycolytic pathway, 2-FDG effectively curtails this primary route of energy generation. nih.govnih.gov

The inhibition of glycolysis by 2-FDG leads to a measurable decrease in intracellular ATP levels. nih.govashpublications.org Studies have demonstrated a positive correlation between 2-FDG uptake and ATP production, indicating that as the analog disrupts glucose metabolism, energy generation falters. nih.gov Research on chronic lymphocytic leukemia (CLL) cells treated with the analog 2-DG provides a quantitative example of this effect. Treatment resulted in a significant, time- and glucose-dependent decrease in cellular ATP. ashpublications.org This energy depletion is a critical mechanism of action, as ATP is required for nearly all cellular activities.

Table 2: Effect of 2-Deoxy-D-glucose on Cellular ATP Levels in CLL Cells Data illustrates the ATP-depleting effects of a glucose analog, representative of 2-FDG's mechanism.

| Treatment Conditions (24 hours) | % Decrease in Cellular ATP | Reference |

| 2-DG in 0.5 mM Glucose | 60-70% | ashpublications.org |

| 2-DG in 5 mM Glucose | 15-20% | ashpublications.org |

Computational and Structural Interaction Studies

Computational methods, particularly molecular docking, have been employed to investigate the structural basis for the interaction of glucose analogs with their enzymatic targets. These studies provide insights into the binding modes and intermolecular forces that govern these interactions at an atomic level.

Molecular Docking Analyses with Key Enzymes

Molecular docking analyses have been performed to model the interaction between glucose analogs and key metabolic enzymes. Studies focusing on the closely related compound 2-deoxy-D-glucose (2-DG) with human Hexokinase II provide a valuable model for understanding the binding of 2-FDG.

In these simulations, 2-DG is shown to bind within the active site of Hexokinase II. researchgate.net The analysis reveals specific hydrogen bond interactions and hydrophobic contacts with key amino acid residues that stabilize the enzyme-ligand complex. The binding is characterized by a favorable binding energy, indicating a stable interaction. For instance, docking of 2-DG into the active site of Hexokinase II (PDB ID: 2NZT) has been described, illustrating the precise fit of the glucose analog within the enzyme's catalytic pocket. researchgate.net While these studies were conducted with 2-DG, the minimal structural difference of 2-FDG (a fluorine atom replacing a hydroxyl group) suggests a highly similar binding mode, with the electronegative fluorine atom potentially influencing the strength and nature of local interactions.

Table 3: Molecular Docking Results for 2-Deoxy-D-glucose with Target Proteins Data from in silico studies, with Hexokinase II serving as the key metabolic enzyme.

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues (Example) | Reference |

| 2-Deoxy-D-glucose | Hexokinase II | Not specified in abstract | Shown in 2D/3D interaction models | researchgate.net |

| 2-Deoxy-D-glucose | SARS-CoV-2 Main Protease | -5.68 | Not specified in abstract | preprints.org |

Analysis of Ligand-Protein Electrostatic Interaction Energies

The interaction between a ligand like this compound and its protein targets is governed by a variety of non-covalent forces, among which electrostatic interactions are fundamentally important. nih.govnih.gov Computational studies have been employed to quantify these electrostatic energies, offering insights into the specific amino acid residues that contribute most significantly to binding.

The following table presents the calculated electrostatic interaction energies between 2-FDG and key residues in the binding pocket of pyranose 2-oxidase, including wild-type and mutated versions of the enzyme.

| Residue | Eel (kJ mol-1) for Wild-Type (PDB: 1TT0) | Eel (kJ mol-1) for V546C Mutant (PDB: 3FO5) |

|---|---|---|

| HIS450 | -1.6 | -1.6 |

| ASP452 | -28.6 | -28.1 |

| ASN593 | -1.5 | -1.5 |

| GLN448 | -1.4 | -1.4 |

| HIS548 | -1.2 | -1.2 |

| PHE454 | -0.9 | -0.9 |

| ARG477 | -0.6 | -0.6 |

Data sourced from computational studies on protein-ligand complexes. mdpi.com

Conformational Analysis of Halogenated Glucose Analogs

The three-dimensional structure of a sugar analog is crucial to its ability to interact with transporters and enzymes. Conformational analysis of 2-FDG and other halogenated glucose derivatives has been conducted using techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy to determine their preferred structures in both solid and solution states. nih.govnih.gov

A standard method to quantitatively describe the conformation of a monocyclic ring is the use of Cremer-Pople parameters, which define puckering conformations precisely. nih.gov For 2-FDG and its halogenated counterparts, studies consistently show that the pyranose ring predominantly adopts a chair 4C1 conformation. nih.gov This is the same conformation favored by D-glucose itself. researchgate.net

Research indicates that the presence of a halogen atom, including fluorine, at the C2 position does not significantly alter the conformation of the pyranose ring. nih.govnih.gov While the halogen substitution can have a noticeable effect on the crystal packing structure—with fluorine derivatives often being isostructural with the parent compound—the intrinsic shape of the molecule remains stable. mdpi.comnih.govnih.gov NMR studies in solution further confirm that the pyranose ring puckering is similar to that observed in the crystalline state, and there are no significant differences in their anomeric equilibria compared to the parent compound. mdpi.comnih.gov

The table below summarizes the key conformational features of this compound.

| Compound | Ring System | Predominant Conformation | Method of Analysis |

|---|---|---|---|

| This compound | Pyranose | 4C1 (Chair) | X-ray Crystallography, NMR Spectroscopy |

| 2-Deoxy-2-chloro-D-glucose | Pyranose | 4C1 (Chair) | X-ray Crystallography, NMR Spectroscopy |

| 2-Deoxy-2-iodo-D-glucose | Pyranose | 4C1 (Chair) | X-ray Crystallography, NMR Spectroscopy |

| D-Glucose (parent compound) | Pyranose | 4C1 (Chair) | X-ray Crystallography, NMR Spectroscopy |

Conformational data is based on structural studies of halogen-substituted carbohydrates. nih.gov

Advanced Research Applications in Preclinical Models and Systems

Tracer Kinetic Modeling and Quantitative Assessment

The radiolabeled glucose analog, 2-Deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), serves as a cornerstone in preclinical research for the quantitative assessment of regional glucose metabolism. Its application, primarily through Positron Emission Tomography (PET), relies on sophisticated tracer kinetic models to translate dynamic imaging data into meaningful physiological parameters. These models are essential for understanding the metabolic processes in various organ systems under normal and pathological conditions in non-human models.

The foundational model for quantifying regional glucose metabolism using glucose analogs is the Sokoloff model. nih.govahajournals.org Originally developed for 2-deoxy-D-[¹⁴C]glucose ([¹⁴C]DG) autoradiography in the brain, its principles have been adapted for PET imaging with [¹⁸F]FDG. scielo.brscielo.br The model simplifies the complex process of glucose metabolism into distinct compartments representing the plasma, the tissue precursor pool, and the metabolized product pool.

The Sokoloff model is characterized by three rate constants:

K₁ : The rate of transport from plasma to the tissue.

k₂ : The rate of transport from the tissue back to the plasma.

k₃ : The rate of phosphorylation of the tracer by hexokinase. scielo.br

A fourth rate constant, k₄ , representing the dephosphorylation of the tracer-6-phosphate, is often considered negligible in brain studies with [¹⁸F]FDG and is assumed to be zero. scielo.br This assumption is based on the slow rate of this reaction for the phosphorylated analog. The model posits that once phosphorylated, 2-Deoxy-2-fluoro-D-glucose-6-phosphate is metabolically trapped within the cell, as it is not a substrate for further glycolysis. scielo.brscielo.br While widely applied to brain and tumor imaging, the standard Sokoloff model may require modifications for tissues with different physiological characteristics, such as the lungs, where factors like a high blood-to-parenchymal volume ratio are present. nih.govnih.gov

In preclinical systems, dynamic PET imaging with this compound allows for the quantification of regional metabolic rates of glucose (rGMR). This is achieved by applying tracer kinetic models, like the Sokoloff model, to the time-activity curves obtained from specific regions of interest within an organ. nih.gov The model enables the calculation of the net influx rate constant (Ki), which represents the rate of tracer uptake and trapping.

The regional metabolic rate of glucose is then calculated using the following equation:

rGMR = (Cₚ / LC) * Ki

Where:

Cₚ is the plasma glucose concentration.

LC is the "lumped constant," a correction factor that accounts for the differences in transport and phosphorylation between glucose and this compound. ahajournals.org

This quantitative approach has been instrumental in advancing the understanding of brain function, where there is a direct relationship between functional activity, metabolism, and blood flow. scielo.brscielo.br It allows researchers to measure changes in glucose consumption in response to various stimuli or pathological conditions in animal models.

Preclinical studies using isolated working rat hearts have been pivotal in elucidating the dynamics of myocardial glucose uptake using this compound. These models allow for precise control of experimental conditions to investigate the influence of various physiological and pathological factors. ahajournals.orgnih.gov

Under steady-state conditions, the uptake and retention of this compound in the heart muscle are linearly related to glucose utilization. ahajournals.orgnih.gov However, this relationship can be altered by various factors. For instance, the addition of insulin has been shown to significantly increase the accumulation of the tracer in hearts from fasted animals. utmb.edu Conversely, the presence of competing substrates, such as lactate (B86563) and β-hydroxybutyrate, can decrease glucose utilization and, consequently, the uptake of this compound. nih.gov

A key finding from these non-human models is that under non-steady-state conditions, such as the introduction of insulin or competing substrates, the relationship between the uptake of the glucose tracer and this compound can change. ahajournals.orgahajournals.org This highlights a limitation of the tracer analog method for determining absolute rates of myocardial glucose uptake under such dynamic conditions. nih.gov

| Intervention | Change in Ratio of ³H₂O Release to Myocardial [¹⁸F]FDG Uptake |

| Insulin | +111% |

| Lactate | +428% |

| β-hydroxybutyrate | +232% |

This table illustrates the disproportionate change in glucose utilization (measured by ³H₂O release) relative to [¹⁸F]FDG uptake following the addition of various substrates in an isolated working rat heart model. Data sourced from studies on non-human models. nih.gov

The measurement of cerebral glucose metabolism in non-human animal models using this compound is a well-established research tool. scielo.brscielo.br These preclinical studies, often conducted in rodents, are crucial for translational research, bridging the gap between basic science and clinical applications in neurology and psychiatry. scielo.br

In a rat model of embolic stroke, for example, dynamic PET imaging with this compound has been used to characterize the early development of changes in regional cerebral blood flow and metabolism. ahajournals.org The kinetic parameter K₁, representing the transport of the tracer from blood to brain, was found to correlate well with regional cerebral blood flow. ahajournals.org Furthermore, the combination of K₁ and the net influx rate constant Ki allowed for the accurate prediction of tissue fate, discriminating between the infarct core and viable tissue. ahajournals.org

These animal models provide a platform to investigate the mechanisms of glucose transport and metabolism in the brain and how they are affected by various diseases and therapeutic interventions. scielo.br The ability to obtain quantitative data on cerebral glycolytic metabolism in small animals is essential for the development of new drugs and treatment strategies. scielo.br

The analysis of pulmonary tracer kinetics of this compound in animal models is a growing area of research, particularly for assessing inflammation in lung injury. nih.govnih.gov Dynamic PET imaging is used to measure the metabolic activity of inflammatory cells, such as neutrophils, which exhibit high glucose uptake. nih.gov

Studies in sheep models with smoke or ventilator-induced lung injury have demonstrated that the standard Sokoloff model may not be optimal for describing the kinetics of this compound in the inflamed lung. nih.govnih.gov This is due to the unique characteristics of the lung, including a high blood-to-parenchymal volume ratio and the distribution of the tracer in edematous tissue. nih.govnih.gov

To address this, a modified kinetic model that includes an extravascular/non-cellular compartment has been developed. nih.govnih.gov This lung-specific model has been shown to provide a more accurate fit to the data compared to the traditional Sokoloff model. nih.govnih.gov

| Parameter | Overestimation by Sokoloff Model |

| Rate of pulmonary [¹⁸F]FDG net uptake | 17% |

| Distribution volume in the precursor pool | 16% |

This table shows the degree to which the Sokoloff model overestimates key kinetic parameters in injured lungs compared to a lung-specific model in a sheep model of lung injury. nih.gov

While this compound is a valuable tool, it is important to recognize the methodological disparities between it and native glucose. The quantification of glucose metabolic rates with this tracer analog relies on the assumption of a constant proportionality between the metabolism of glucose and this compound, which is encapsulated in the "lumped constant" (LC). nih.gov

However, the LC is not always constant and can vary under different physiological and pathophysiological conditions. ahajournals.orgnih.gov This variability arises because this compound and glucose can be handled differently by the body. For example, this compound is a good substrate for facilitated-glucose transporters (GLUTs) but not for sodium-dependent glucose cotransporters (SGLTs). nih.gov Therefore, in tissues where SGLTs play a significant role in glucose transport, the use of this tracer may not fully reflect the total glucose utilization. nih.gov

Furthermore, in non-steady-state conditions, the relationship between the uptake of glucose and its analog can be altered, as demonstrated in myocardial studies with the addition of insulin or competing substrates. ahajournals.orgnih.gov These disparities underscore the importance of careful interpretation of quantitative data derived from this compound studies and the need to consider the specific physiological context of the preclinical model.

In Vitro Cellular and Biochemical Studies

Cellular Uptake Kinetics and Influencing Factors

The uptake of this compound (2-FDG), a glucose analog, is a critical area of investigation in preclinical research, particularly for understanding its role as a tracer in positron emission tomography (PET) and as a potential therapeutic agent. In vitro studies are instrumental in dissecting the various factors that influence its transport into cells. These studies have revealed that the kinetics of 2-FDG uptake are not static but are significantly modulated by the cellular environment and experimental conditions. nih.govcore.ac.ukresearchgate.netresearchgate.net

The composition of the incubation medium has a pronounced effect on the cellular uptake of 2-FDG. A primary factor is the concentration of glucose. researchgate.net Research has demonstrated a competitive relationship between glucose and 2-FDG for cellular uptake. nih.gov In vitro experiments on cancer cell lines have shown that doubling the glucose concentration in the culture medium from 5.5 mM to 11 mM can decrease 2-FDG uptake by as much as fourfold. nih.gov This is because both molecules are transported into the cell via the same glucose transporters (GLUTs). nih.govresearchgate.net

Furthermore, the absence of glucose in the incubation medium significantly increases 2-FDG uptake. nih.govcore.ac.ukresearchgate.netresearchgate.net Studies comparing uptake in a nutrient-rich cell culture medium versus a simple phosphate-buffered saline (PBS) solution found that the percentage of administered 2-FDG retained by the cells was consistently higher in PBS. researchgate.net The pH of the microenvironment also plays a role; exposure to an acidic medium (pH 6.7-6.8) has been shown to cause a shift in cancer cell metabolism from glycolytic to respiratory, which is associated with a decrease in glucose transporters and a subsequent reduction in 2-FDG uptake. nih.gov

Table 1: Effect of Incubation Medium on [¹⁸F]FDG Uptake in Various Cell Lines

| Cell Line | Incubation Medium | Percentage of Total Administered Activity Retained (%) (Mean ± SEM) |

| U87 (Glioblastoma) | Cell Culture Medium | 1.5 ± 0.2 |

| PBS | 4.5 ± 0.5 | |

| C32 (Melanoma) | Cell Culture Medium | 2.1 ± 0.3 |

| PBS | 6.2 ± 0.8 | |

| HCT116 (Colorectal) | Cell Culture Medium | 3.0 ± 0.4 |

| PBS | 8.9 ± 1.1 |

This table is based on data indicating that uptake is higher in PBS (a glucose-free medium) compared to standard cell culture medium. researchgate.net

The kinetics of 2-FDG uptake are also influenced by the amount of tracer administered and the density of the cells being studied. Research indicates that as the administered activity of radiolabeled 2-FDG ([¹⁸F]FDG) increases, the uptake per unit of protein also increases. nih.govcore.ac.ukresearchgate.netresearchgate.net This suggests that within a certain range, the transport system is not saturated, and higher concentrations can lead to greater intracellular accumulation.

Table 2: Influence of Experimental Parameters on [¹⁸F]FDG Uptake

| Parameter | Change | Effect on [¹⁸F]FDG Uptake per Protein | Associated Molecular Change |

| Administered Activity | Increase | Increase | - |

| Cell Density | Increase | Decrease | Lower expression of GLUT1 and HK2 |

This table summarizes findings on how tracer activity and cell density impact cellular uptake of [¹⁸F]FDG. nih.govcore.ac.ukresearchgate.netresearchgate.net

Glycolysis Inhibition and Cytotoxicity Assessment in Cell Lines

2-FDG functions as an inhibitor of glycolysis. After being transported into the cell by glucose transporters, it is phosphorylated by hexokinase to 2-FDG-6-phosphate. nih.gov Unlike glucose-6-phosphate, 2-FDG-6-phosphate cannot be further metabolized by the enzyme phosphoglucose (B3042753) isomerase, leading to its intracellular accumulation and a competitive inhibition of hexokinase. nih.gov This disruption of the glycolytic pathway forms the basis of its cytotoxic effects, which have been explored in various disease models.

Glioblastoma (GBM), a highly aggressive brain tumor, is characterized by a metabolic shift towards aerobic glycolysis, making it a target for glycolytic inhibitors like 2-FDG. nih.gov In vitro studies have shown that 2-Deoxy-D-glucose (2-DG), a close analog, can exhibit moderate antiproliferative effects on glioblastoma tumorspheres. nih.gov The combination of 2-DG with other metabolic inhibitors, such as metformin, has been shown to exert stronger anticancer effects than either agent alone by dually targeting glycolysis and oxidative phosphorylation. nih.gov Such combination treatments have led to a marked decrease in [¹⁸F]FDG uptake in glioblastoma tumorspheres, indicating a significant reduction in glucose metabolism. nih.gov However, some research suggests that 2-DG monotherapy may have limited efficacy in inhibiting migration and invasion in glioblastoma cell lines. nih.gov

In osteosarcoma, the tumor microenvironment, particularly hypoxia (low oxygen), is known to induce resistance to conventional cytotoxic drugs. nih.gov This resistance is linked to metabolic adaptations. While direct studies on 2-FDG cytotoxicity in osteosarcoma are specific, the principle of targeting altered glucose metabolism is relevant. Hypoxia can induce resistance to agents like cisplatin, doxorubicin, and etoposide in osteosarcoma cell lines. nih.gov Targeting the metabolic pathways that are upregulated in such conditions is a key area of preclinical investigation.

The malaria parasite Plasmodium falciparum, particularly during its intraerythrocytic stage, is heavily reliant on glycolysis for ATP generation. researchgate.net It lacks significant energy stores and requires a constant supply of glucose from the host to grow and multiply. researchgate.net This dependence makes its glycolytic pathway a viable drug target.

In vitro studies have investigated the antiplasmodial mechanism of 2-FDG (also referred to as 2-FG) and its analog 2-DG. researchgate.net Research has shown that 2-FDG is effective at inhibiting the in vitro growth of P. falciparum. researchgate.net The antiplasmodial activity of these glucose analogs is linked to their ability to inhibit glycolysis. researchgate.net The effectiveness of these compounds is often enhanced when the glucose concentration in the culture medium is reduced, highlighting the competitive nature of their uptake. researchgate.net The data support that the inhibition of glycolysis is a primary mechanism by which 2-FDG inhibits parasite growth, validating the initial steps of this metabolic pathway as a target for antimalarial drug development. researchgate.net

Molecular Markers of this compound Action in Cell Cultures

The administration of this compound (FDG) to cell cultures elicits a range of molecular changes that serve as markers of its biological activity. As an analog of glucose, FDG competitively inhibits glycolysis, a metabolic pathway often upregulated in cancer cells. nih.govplos.org This inhibition is a primary mechanism of its action and leads to a cascade of downstream molecular events.

One of the key molecular consequences of FDG treatment is the intracellular accumulation of its phosphorylated form, this compound-6-phosphate (FDG-6P). nih.govplos.orgiiarjournals.org This accumulation directly inhibits the function of hexokinase, the enzyme that catalyzes the first step of glycolysis, and phosphoglucose isomerase, another crucial enzyme in this pathway. nih.govplos.org This disruption of glycolysis leads to a reduction in ATP production and can induce cellular stress. youtube.comnih.gov

In cervical cancer cell lines such as HeLa and SiHa, treatment with a similar glucose analog, 2-Deoxy-D-glucose (2-DG), has been shown to down-regulate the Wingless-type (Wnt)/β-catenin signaling pathway. nih.gov Mechanistically, 2-DG accelerates the degradation of the β-catenin protein, leading to decreased expression in both the cytoplasm and the nucleus. nih.gov Furthermore, FDG treatment can modulate the expression of proteins involved in apoptosis. For instance, in bladder cancer cells, treatment with 2-DG has been observed to alter the Bcl-2/Bax protein ratio, which is a key regulator of programmed cell death. nih.gov

FDG has also been shown to increase the generation of reactive oxygen species (ROS), leading to oxidative stress and contributing to its cytotoxic effects. nih.gov Additionally, it can interfere with N-glycosylation of proteins, a critical process for protein folding and function, by competing with mannose. youtube.com The disruption of these fundamental cellular processes can lead to cell growth arrest and, in some cases, apoptosis. iiarjournals.orgyoutube.com

Table 1: Molecular Markers of this compound (FDG) Action in Cell Cultures

| Molecular Marker | Cellular Process Affected | Observed Effect | Reference Cell Lines |

|---|---|---|---|

| FDG-6-Phosphate | Glycolysis | Accumulation, inhibition of hexokinase and phosphoglucose isomerase. nih.govplos.org | General |

| β-catenin | Wnt Signaling | Decreased expression in nucleus and cytoplasm due to accelerated degradation. nih.gov | HeLa, SiHa (cervical cancer) |

| Bcl-2/Bax Ratio | Apoptosis | Modulation of the ratio, promoting apoptosis. nih.gov | Bladder cancer cells |

| Reactive Oxygen Species (ROS) | Oxidative Stress | Increased generation. nih.gov | General |

| N-linked Glycoproteins | Protein Glycosylation | Inhibition of N-glycosylation. youtube.com | General |

Combined Modality Studies with Other Therapeutic Agents in Cell Cultures

The unique metabolic effects of this compound (FDG) have prompted extensive research into its use in combination with other therapeutic agents, particularly in the context of cancer treatment. These studies in cell cultures have often demonstrated synergistic or sensitizing effects, enhancing the efficacy of conventional therapies like chemotherapy and radiation.

In combination with chemotherapy, FDG has been shown to sensitize cancer cells to the cytotoxic effects of various drugs. For example, non-radioactive FDG has been demonstrated to sensitize HeLa cells to doxorubicin, a commonly used chemotherapeutic agent. nih.govplos.org This sensitization effect was observed under both normal and low-oxygen (hypoxic) conditions, which is significant as hypoxia is a common feature of solid tumors and is often associated with resistance to therapy. nih.govplos.org The proposed mechanism for this synergy involves the inhibition of glycolysis by FDG, which depletes the cancer cells of the energy needed to repair drug-induced damage and to fuel drug efflux pumps.

Similarly, combining FDG with radiation therapy has shown promise in preclinical studies. 2dg.orgnih.gov Cancer cells require a significant amount of energy in the form of ATP to repair the DNA damage caused by ionizing radiation. 2dg.org By inhibiting glycolysis, FDG restricts this energy supply, thereby impairing the cell's ability to recover from radiation-induced damage. 2dg.org This can lead to increased cell death and a more potent anti-tumor effect. This radiosensitizing effect of the glucose analogue 2-DG has been observed in various cancer cell lines, including those from breast, prostate, cervical, and lung cancers, as well as glioblastoma. nih.gov In some instances, within 48 hours of radiation treatment alone, cancer cells can begin to counteract the effects of the radiation; however, the addition of a glucose analogue like 2-DG can hinder this recovery. 2dg.org

Table 2: Effects of Combined Modality Treatments with FDG in Cell Cultures

| Therapeutic Agent | Cancer Cell Line | Observed Synergistic Effect | Potential Mechanism |

|---|---|---|---|

| Doxorubicin | HeLa | Increased cell death and apoptosis. nih.govplos.org | Inhibition of glycolysis, leading to reduced energy for DNA repair and drug efflux. |

| Radiation Therapy | Various (Breast, Prostate, Cervical, Lung, Glioblastoma) | Enhanced radiation-induced cell killing (radiosensitization). 2dg.orgnih.gov | Depletion of ATP, hindering the repair of radiation-induced DNA damage. 2dg.org |

| Cisplatin, Gemcitabine | Bladder Cancer | Sensitization to cytotoxic effects. nih.gov | Glycolysis inhibition reducing cellular energy for repair mechanisms. |

| Newcastle Disease Virus (NDV) | Human and mouse breast cancer | Synergistic cytotoxicity and apoptosis. frontiersin.org | Downregulation of GAPDH and inhibition of the glycolysis pathway. frontiersin.org |

In Vivo Studies in Non-Human Animal Models

Assessment of Metabolic Activity and Functional Imaging in Animal Organs

Brain Glucose Metabolism and Functional Imaging

The radiolabeled form of this compound, [18F]FDG, is extensively used in conjunction with positron emission tomography (PET) to study brain glucose metabolism in non-human animal models. This technique allows for the non-invasive, in vivo assessment of regional brain function, as glucose metabolism is tightly linked to synaptic activity. frontiersin.org Changes in cerebral glucose uptake can serve as a biomarker for various neurological conditions and therapeutic interventions.

In animal models of neurodegenerative diseases, [18F]FDG-PET has been instrumental in elucidating disease mechanisms and evaluating potential treatments. For instance, in mouse models of Alzheimer's disease, [18F]FDG-PET can detect patterns of reduced glucose metabolism in specific brain regions, such as the parietal and temporal cortices, which mirror the hypometabolism observed in human patients. frontiersin.orgsnmjournals.org Similarly, in a mouse model of Parkinson's disease expressing the A53T mutant α-synuclein, significant decreases in [18F]FDG uptake were observed at 9 months of age, consistent with the cortical hypometabolism seen in human Parkinson's disease. snmjournals.org

Animal models of acute brain injury, such as stroke, have also been studied using [18F]FDG-PET. Following an ischemic event, there are dynamic changes in glucose metabolism in the affected brain tissue. biorxiv.org Studies in rat models of ischemic stroke have utilized dynamic PET with [18F]FDG to investigate metabolic connectivity and track the evolution of the ischemic core and penumbra. biorxiv.orgnih.govjove.com Furthermore, in a mouse model of cardiac arrest and cardiopulmonary resuscitation, [18F]FDG-PET was used to measure early post-ischemic changes in brain glucose metabolism, revealing the role of Toll-like receptor 2 in this process. nih.gov

Cardiac Glucose Uptake and Distribution

[18F]FDG-PET is a valuable tool for assessing myocardial glucose uptake and metabolism in animal models of cardiovascular disease. This imaging modality allows for the non-invasive monitoring of metabolic changes in the heart in response to injury or disease progression.

In murine models of myocardial infarction, serial [18F]FDG-PET scans can track metabolic alterations and cardiac function over time. nih.gov Following an infarction, there is typically a focal increase in [18F]FDG uptake in the border zone of the infarcted area, which is associated with an inflammatory response. mdpi.comnih.gov Studies have shown that the extent of this increased uptake can be correlated with the size of the infarct as determined by histology. nih.gov Furthermore, parameters such as the left ventricular metabolic volume, derived from [18F]FDG-PET images, can serve as markers of acute myocardial injury. nih.gov

The application of [18F]FDG-PET also extends to models of other cardiac pathologies. In a canine model of radiation-induced cardiovascular disease, [18F]FDG-PET was used to non-invasively image the progression of cardiac inflammation. physiology.orgresearcher.life The study revealed a persistent global inflammatory response for up to 12 months following cardiac irradiation, with [18F]FDG standard uptake values remaining significantly elevated compared to baseline. physiology.org This highlights the utility of [18F]FDG-PET in monitoring the long-term effects of therapies that can impact cardiac health.

Tumor Metabolism and Diagnostic Applications in Xenograft Models

[18F]FDG-PET is a cornerstone of preclinical cancer research, widely used to assess tumor metabolism and monitor therapeutic response in xenograft models. These models, where human tumor cells are implanted into immunocompromised mice, allow for the in vivo evaluation of cancer biology and the efficacy of novel anti-cancer agents. nih.gov

The uptake of [18F]FDG by tumors is generally correlated with their metabolic activity. nih.gov In various human tumor xenografts in nude mice, including lymphoma, ovarian carcinoma, melanoma, and renal cell carcinoma, significant [18F]FDG uptake has been demonstrated, with tumor-to-blood ratios reaching as high as 23:1. nih.gov This high contrast allows for clear visualization of the tumors and quantification of their glucose metabolism.

A key application of [18F]FDG-PET in xenograft models is the early assessment of treatment response. Metabolic changes within a tumor often precede changes in its size, making [18F]FDG-PET a sensitive tool for predicting therapeutic efficacy. snmjournals.orgproquest.com For example, in a study with VX2 xenografts in rabbits, a decrease in [18F]FDG uptake was an early indicator of sensitivity to cisplatin treatment, correlating well with later pathological findings. snmjournals.org Similarly, in a neuroendocrine tumor xenograft model, early changes in [18F]FDG uptake after treatment with everolimus correlated with subsequent tumor growth. nih.gov These studies underscore the potential of [18F]FDG-PET to serve as an in vivo chemosensitivity assay, helping to tailor cancer therapies. snmjournals.org

Table 3: [18F]FDG Uptake in Human Tumor Xenograft Models in Nude Mice

| Tumor Type | Cell Line | Tumor Uptake (% Injected Dose/g) | Tumor-to-Blood Ratio (at 2 hours) |

|---|---|---|---|

| B-cell lymphoma | Namalwa | >0.085 | Not specified |

| Ovarian Carcinoma | HTB77 | Intermediate | ~12.3 +/- 1.8 (mean for all tumors) |

| Colon Cancer | SW948 | 0.027 | Not specified |

| Choriocarcinoma | BEWO | Intermediate | ~12.3 +/- 1.8 (mean for all tumors) |

| Bladder Cancer | UM-UC-2 | Intermediate | ~12.3 +/- 1.8 (mean for all tumors) |

| Renal Cell Carcinoma | UM-RC-3 | >0.085 | Not specified |

| Melanoma | HTB63 | 0.125 | Up to 23:1 |

| Small Cell Lung Carcinoma | NCI69 | Intermediate | ~12.3 +/- 1.8 (mean for all tumors) |

Data adapted from Wahl et al. (1991) nih.gov

Monitoring Physiological and Biochemical Pathway Alterations in Vivo

This compound (FDG), a glucose analog, serves as a valuable tracer for monitoring physiological and biochemical pathways in living organisms. nih.gov Its structural similarity to glucose allows it to be taken up by cells through glucose transporters and phosphorylated by hexokinase. However, the resulting FDG-6-phosphate cannot be further metabolized in the glycolytic pathway and becomes trapped within the cell. This accumulation allows for the non-invasive visualization and quantification of glucose uptake, which is a key indicator of metabolic activity in various tissues and organs.

In preclinical research, positron emission tomography (PET) imaging with radiolabeled FDG (¹⁸F-FDG) is extensively used to study a wide range of physiological and pathological processes. This technique provides a three-dimensional, quantitative assessment of radiopharmaceutical distribution under both normal and diseased conditions. nih.gov By tracking the biodistribution of ¹⁸F-FDG, researchers can gain insights into the metabolic changes associated with various diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. For instance, ¹⁸F-FDG PET can be used to assess cerebral glucose metabolism, which is often altered in neurological disorders.

The application of FDG extends to monitoring the effects of therapeutic interventions on metabolic pathways. By comparing FDG uptake before and after treatment, scientists can evaluate the efficacy of a drug or therapy in modulating cellular metabolism. This approach is particularly useful in oncology for assessing tumor response to chemotherapy.

Evaluation of Therapeutic Potential in Animal Disease Models

Antitumor Effects in Transgenic Mouse Models

Transgenic mouse models that spontaneously develop tumors closely mimicking human cancers are invaluable tools for evaluating the therapeutic potential of novel anticancer agents. The use of ¹⁸F-FDG PET in these models allows for the longitudinal and non-invasive monitoring of tumor metabolism and growth, providing critical information on treatment efficacy.

In studies involving transgenic mouse models of breast cancer, such as the Polyoma middle T antigen (PyMT) and mouse mammary tumor virus-NeuT models, ¹⁸F-FDG has been evaluated for its potential as a radiomolecular therapy agent. researchgate.net Research has shown that positrons emitted by ¹⁸F-FDG can have a tumoricidal effect. researchgate.net In these models, treatment with ¹⁸F-FDG resulted in apoptotic cell death in smaller tumors and necrosis in larger tumors, while normal mammary tissues remained undamaged. researchgate.net

Furthermore, ¹⁸F-FDG PET imaging in transgenic models of pancreatic cancer, such as the Ela1-myc mice, has demonstrated the ability to detect early pancreatic tumors and differentiate between tumor phenotypes with varying metabolic activities. nih.gov For instance, ductal tumors in these mice exhibit high ¹⁸F-FDG uptake compared to acinar tumors. nih.govscholaris.ca This capability is crucial for assessing the antitumor effects of therapies targeting specific tumor subtypes.

Antitumor Effects of ¹⁸F-FDG in Transgenic Mouse Models

| Transgenic Model | Tumor Type | Observed Antitumor Effect of ¹⁸F-FDG | Key Findings |

|---|---|---|---|

| PyMT (Polyoma middle T antigen) | Mammary Carcinoma | Apoptosis in small tumors, necrosis in large tumors | Demonstrated a direct tumoricidal effect of ¹⁸F-FDG positrons. researchgate.net |

| MMTV-NeuT | Mammary Carcinoma | Tumoricidal effects | Supports the therapeutic potential of ¹⁸F-FDG in breast cancer. researchgate.net |

| Ela1-myc | Pancreatic Adenocarcinoma | Not directly used as a therapeutic, but for monitoring | High ¹⁸F-FDG uptake in ductal vs. acinar tumors allows for phenotype-specific response evaluation. nih.govscholaris.ca |

Neuroinflammation Studies in Stress Models

Neuroinflammation is a key component in the pathophysiology of various neurological and psychiatric disorders, and animal models of stress are often used to study these processes. ¹⁸F-FDG PET imaging provides a means to assess changes in brain glucose metabolism associated with neuroinflammation in these models.

In a murine model of endotoxemia, which induces a systemic inflammatory response and neuroinflammation, a dual-tracer microPET approach using [¹¹C]PBR28 (for microglial activation) and ¹⁸F-FDG (for energy metabolism) was employed. nih.gov This study revealed significant increases in both [¹¹C]PBR28 and ¹⁸F-FDG uptake in the hippocampus of mice following lipopolysaccharide (LPS) administration, confirming that neuroinflammation is accompanied by alterations in brain energy metabolism. nih.gov

Another study utilized ¹⁸F-FDG PET to evaluate regional brain metabolism in a rat model of neuropathic pain, a condition associated with neuroinflammation. dntb.gov.ua The results showed altered glucose metabolism in brain regions that are part of the pain matrix, indicating that ¹⁸F-FDG PET can be a valuable tool for understanding the central mechanisms of chronic pain. Furthermore, in a rodent model of neuroinflammation induced by intra-striatal LPS injection, ¹⁸F-FDG PET imaging demonstrated increased glucose uptake in the inflamed striatum. researchgate.netnih.gov

¹⁸F-FDG PET in Neuroinflammation Stress Models

| Stress Model | Animal | Key Brain Regions with Altered ¹⁸F-FDG Uptake | Finding |

|---|---|---|---|

| Endotoxemia (LPS-induced) | Mouse | Hippocampus, Thalamus, Hypothalamus | Increased ¹⁸F-FDG uptake, indicating altered energy metabolism alongside microglial activation. nih.gov |

| Neuropathic Pain (Spinal Nerve Ligation) | Rat | Medial Prefrontal Cortex, Primary Somatosensory Cortex, Centrolateral Thalamic Nucleus | Identified activated brain regions in response to mechanical allodynia. dntb.gov.ua |

| Neuroinflammation (LPS-induced) | Rat | Ipsilateral Striatum | Increased ¹⁸F-FDG uptake in the hemisphere with induced inflammation. researchgate.netnih.gov |

Prediction of Treatment Response in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are widely used in preclinical oncology to test the efficacy of new cancer therapies. ¹⁸F-FDG PET imaging in these models can serve as a non-invasive biomarker to predict and monitor treatment response early in the course of therapy.

Studies have shown that changes in tumor ¹⁸F-FDG uptake can precede changes in tumor volume, providing an early indication of therapeutic efficacy. For example, in a study with human head and neck cancer xenografts, increased ¹⁸F-FDG uptake was correlated with an enhanced response to cisplatin combined with 2-deoxy-D-glucose. mdpi.com This suggests that baseline ¹⁸F-FDG uptake could potentially predict which tumors will be more sensitive to this combination therapy. mdpi.com

In breast cancer xenografts, dynamic ¹⁸F-FDG PET was used to monitor the response to different chemotherapy regimens. nih.gov The study found that changes in kinetic parameters, such as the rate of ¹⁸F-FDG transport and phosphorylation, were associated with tumor response. nih.gov Similarly, in non-small cell lung cancer patient-derived xenografts (PDXs), ¹⁸F-FDG PET imaging showed that these models reproduce the metabolic features of the original patient tumors, making them a promising tool for the early assessment of therapy efficacy. researchgate.netunimib.it

Prediction of Treatment Response in Xenograft Models using ¹⁸F-FDG PET

| Xenograft Model | Cancer Type | Therapy | Role of ¹⁸F-FDG PET |

|---|---|---|---|

| FaDu, Cal-27 | Head and Neck Squamous Cell Carcinoma | Cisplatin + 2-Deoxy-D-glucose | Higher pretreatment ¹⁸F-FDG uptake correlated with better treatment response. mdpi.com |

| Breast Cancer Xenografts | Breast Cancer | Doxorubicin, Paclitaxel, Carboplatin | Changes in kinetic parameters of ¹⁸F-FDG uptake were associated with tumor response. nih.gov |

| Patient-Derived Xenografts (PDXs) | Non-Small Cell Lung Cancer | Various | PDXs mirrored the metabolic characteristics of the original tumors, enabling early assessment of therapy response. researchgate.netunimib.it |

Plant Biology Research Applications

Tracing Photoassimilate Translocation

In plant biology, this compound has emerged as a useful tracer for studying the transport of sugars produced during photosynthesis, known as photoassimilates. The movement of these sugars from the leaves (sources) to other parts of the plant where they are needed for growth and storage (sinks) is a fundamental process.

The use of ¹⁸F-FDG in conjunction with imaging techniques allows for the in vivo visualization of these transport pathways. Early studies demonstrated the uptake and distribution of ¹⁸F-FDG in tomato and sorghum plants. nih.govredalyc.orgnih.gov It was suggested that ¹⁸F-FDG could act as a tracer for photoassimilate translocation. nih.govredalyc.orgnih.gov Subsequent research has expanded on these findings, using ¹⁸F-FDG to investigate various aspects of plant physiology, including solute transport, root uptake of nutrients, and carbon allocation in response to environmental stimuli. nih.govnih.govredalyc.orgnih.gov

For instance, ¹⁸F-FDG has been used to study how plants reallocate their carbon resources after being attacked by herbivores. By tracing the movement of ¹⁸F-FDG, researchers can observe how sugars are redirected to different parts of the plant to support defense and regrowth. Studies in Arabidopsis thaliana have also elucidated the metabolic fate of FDG in plants, identifying several metabolic end products and confirming that it is actively metabolized, which is crucial for validating its use as a tracer.

Investigating Glycoside Biosynthesis Pathways

This compound (FDG) serves as a valuable molecular probe for investigating the intricate pathways of glycoside biosynthesis in plants. Its application has been particularly noted in studies observing plant defense responses. frontiersin.orgresearchgate.net The structural similarity of FDG to D-glucose allows it to be recognized and processed by the enzymatic machinery involved in glycoside synthesis. Once introduced into a plant system, FDG can be metabolized and incorporated into various compounds, providing insights into the biosynthetic routes.

A key metabolite in this process is uridine-diphosphate-2-deoxy-2-fluoro-D-glucose (UDP-FDG), which is formed from FDG within the plant cells. frontiersin.orgfrontiersin.org UDP-glucose is a common glucosyl donor in the biosynthesis of a wide array of glycosides, including flavonoids and anthocyanins. frontiersin.orgfrontiersin.org Researchers have proposed that UDP-FDG can act as an analog to UDP-glucose, participating in glycosylation reactions. frontiersin.orgfrontiersin.org This has led to the hypothesis that UDP-FDG could be involved in the creation of fluorinated anthocyanins, offering a method to trace and analyze the biosynthesis of these important plant pigments. frontiersin.orgfrontiersin.org By tracking the fate of the fluorine-labeled glucose analog, scientists can elucidate the steps and regulation of glycoside production under various physiological conditions, such as in response to pathogens or environmental stress.

Analyzing Root-Mediated Uptake of Sugars

The study of how plants absorb nutrients and sugars through their root systems is crucial for understanding plant physiology and improving agricultural practices. This compound has been effectively utilized as a tracer to analyze the root-mediated uptake of sugars and their analogs. frontiersin.orgresearchgate.net Specifically, it has been employed to investigate the uptake of glucosamine, a significant component of amino sugar nitrogen present in the soil. frontiersin.org

The methodology typically involves supplying a solution containing FDG to the root environment of the plant. researchgate.net The subsequent movement and accumulation of the tracer within the plant can then be monitored over time. This technique allows for the direct visualization and quantification of the uptake process, providing valuable data on the efficiency and dynamics of sugar transport from the soil into the plant's vascular system. frontiersin.org These studies contribute to a better understanding of nutrient acquisition and the intricate interactions between plant roots and the soil environment.

Visualization and Quantification of Solute Transport in Plant Tissues

A significant application of this compound in plant science is the visualization and quantification of solute transport within plant tissues. frontiersin.orgnih.gov When labeled with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), the resulting molecule, 2-deoxy-2-[¹⁸F]fluoro-D-glucose (¹⁸F-FDG), can be traced in vivo using non-invasive imaging techniques like Positron Emission Tomography (PET). nih.govresearchgate.net

This methodology allows researchers to observe the real-time movement of the glucose analog through the plant's vascular system, from its point of application to various sink tissues. researchgate.net Studies have demonstrated that the distribution pattern and translocation route of FDG are distinct from those of other radiotracers, highlighting its specificity as a glucose tracer. nih.gov Research in tobacco plants (Nicotiana tabacum L.) has shown that increasing the concentration of glucose in the solution applied to a leaf petiole leads to significantly higher diffusion and translocation of ¹⁸F-FDG within the leaf parenchyma. researchgate.net

The quantitative data obtained from PET scans, such as the concentration of the tracer in different tissues over time, provides valuable insights into the rates and pathways of solute transport. researchgate.net This information is critical for understanding how plants distribute essential resources, like sugars, to support growth, development, and metabolic activities in different organs.

Studying Carbon Allocation Dynamics

Understanding how plants allocate carbon resources is fundamental to comprehending their growth, resilience, and response to environmental changes. This compound has emerged as a powerful tool for studying these carbon allocation dynamics in preclinical plant models. researchgate.netnih.gov By tracing the movement of this glucose analog, researchers can map the distribution of recently assimilated carbon to different parts of the plant, such as roots, stems, and leaves. nih.gov

One notable application is in the investigation of plant responses to stresses like herbivory. nih.gov For instance, studies in young Nicotiana attenuata plants have used ¹⁸F-FDG to demonstrate that simulated herbivory can lead to a reduction in carbon partitioning specifically to the root tips in wild-type plants. nih.gov Furthermore, by using plants with deficiencies in jasmonate signaling, a key pathway in plant defense, it was shown that the wound-induced allocation of ¹⁸F-FDG to the roots was diminished, while more was transported to younger leaves. nih.gov This indicates the crucial role of the jasmonate pathway in regulating the distribution of carbon between shoots and roots in response to wounding. nih.gov

The ability to monitor these shifts in carbon allocation provides critical insights into the trade-offs plants make between growth and defense. nih.gov The use of FDG in these studies helps to elucidate the signaling pathways that govern these resource allocation decisions. nih.gov

Elucidation of this compound Metabolism in Plant Species (e.g., Arabidopsis thaliana)

To accurately interpret the data from tracer studies, it is essential to understand the metabolic fate of this compound within the plant. Research on the model plant species Arabidopsis thaliana has revealed that the metabolism of FDG in plants is considerably different from that in animal cells. frontiersin.orgnih.gov

Upon uptake into plant cells, FDG is not simply phosphorylated and trapped, as is largely the case in animal tissues. frontiersin.orgnih.gov Instead, it is converted into several distinct metabolites. frontiersin.orgnih.gov Through the use of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, four major end products of FDG metabolism have been identified in Arabidopsis thaliana leaf tissue. frontiersin.orgnih.govresearchgate.net

These metabolites are:

This compound-6-phosphate (FDG-6-P) : The initial phosphorylation product. frontiersin.orgnih.govresearchgate.net

2-deoxy-2-fluoro-maltose (F-maltose) : A disaccharide containing the fluorinated glucose analog. frontiersin.orgnih.govresearchgate.net

2-deoxy-2-fluoro-gluconic acid : An oxidized form of FDG. frontiersin.orgnih.govresearchgate.net

Uridine-diphosphate-2-deoxy-2-fluoro-D-glucose (UDP-FDG) : An activated sugar nucleotide. frontiersin.orgnih.govresearchgate.net

The identification of these metabolites suggests that glycolysis and starch degradation are important pathways for FDG metabolism in plants. frontiersin.orgnih.govresearchgate.net This more complex metabolic profile in plants underscores the need for careful analysis when using FDG as a tracer for glucose transport and uptake. frontiersin.org

Table 1: Major Metabolites of this compound Identified in Arabidopsis thaliana

| Metabolite Name | Abbreviation | Chemical Formula |

| This compound-6-phosphate | FDG-6-P | C₆H₁₂FO₈P |

| 2-deoxy-2-fluoro-maltose | F-maltose | C₁₂H₂₁FO₁₀ |

| 2-deoxy-2-fluoro-gluconic acid | C₆H₁₁FO₆ | |

| Uridine-diphosphate-2-deoxy-2-fluoro-D-glucose | UDP-FDG | C₁₅H₂₃FN₂O₁₅P₂ |

Comparative Analysis with Other Glucose Analogs and Derivatives

Structural and Metabolic Comparisons with 2-Deoxy-D-glucose

2-Deoxy-2-fluoro-D-glucose (2-FDG) and 2-Deoxy-D-glucose (2-DG) are both glucose analogs that interfere with cellular metabolism, but their distinct structural and metabolic characteristics lead to different biological outcomes.

Structurally, both molecules mimic glucose, allowing them to be taken up by cells via glucose transporters (GLUTs). nih.govresearchgate.net The primary difference lies at the C-2 position of the hexose (B10828440) ring. In 2-DG, the hydroxyl (-OH) group is replaced by a hydrogen atom (-H), whereas in 2-FDG, it is replaced by a fluorine atom (-F). researchgate.net This seemingly minor difference has profound metabolic consequences. The fluorine atom in 2-FDG is electronically similar to the hydroxyl group of glucose, making 2-FDG a better substrate for hexokinase, the first enzyme in the glycolytic pathway. nih.govnih.gov

Upon entering the cell, both analogs are phosphorylated by hexokinase to form 2-DG-6-phosphate and 2-FDG-6-phosphate, respectively. nih.gov These phosphorylated forms cannot be further metabolized by phosphoglucose (B3042753) isomerase and are thus trapped within the cell, a phenomenon known as "metabolic trapping". nih.gov The accumulation of these phosphorylated analogs leads to the inhibition of glycolysis. However, due to its closer structural resemblance to glucose, 2-FDG is a more potent inhibitor of glycolysis than 2-DG. nih.govresearchgate.net

Conversely, 2-DG has a greater impact on N-linked glycosylation. nih.gov This is because 2-DG also bears a structural similarity to mannose. nih.gov The absence of the C-2 hydroxyl group in 2-DG allows it to interfere with the synthesis of glycoproteins, leading to endoplasmic reticulum stress. nih.gov While 2-FDG can also interfere with glycosylation, it is a less effective inhibitor than 2-DG in this regard. nih.gov

Evaluation of Halogenated 2-Deoxy-D-glucose Analogs (e.g., 2,2-difluoro-D-glucose, 2-chloro-D-glucose, 2-bromo-D-glucose)

The substitution of different halogens at the C-2 position of 2-deoxy-D-glucose results in a series of analogs with varying biological activities. The size of the halogen atom plays a crucial role in determining the efficacy of these compounds as metabolic inhibitors.

Differential Effects on Glycolytic Inhibition

The inhibitory effect of halogenated 2-deoxy-D-glucose analogs on glycolysis is inversely proportional to the size of the halogen substituent. As the atomic radius of the halogen increases from fluorine to chlorine to bromine, the ability of the analog to inhibit glycolysis decreases. nih.govmdpi.com

Research has shown that 2-fluoro-D-glucose (an alternative name for 2-FDG) is the most potent glycolytic inhibitor among the monohalogenated analogs, followed by 2-chloro-D-glucose (2-CG) and then 2-bromo-D-glucose (2-BG). nih.govmdpi.com Studies on 2,2-difluoro-D-glucose (2,2-diFG) have indicated that it also possesses potent cytotoxic and glycolytic inhibitory effects, particularly under hypoxic conditions. mdpi.com Enzymatic assays have further revealed that all tested halogenated derivatives are more effective inhibitors of hexokinase II than the parent compound, 2-DG. mdpi.com

| Compound | Relative Potency of Glycolytic Inhibition |

|---|---|

| This compound (2-FDG) | High |

| 2,2-difluoro-D-glucose (2,2-diFG) | High (especially under hypoxia) |

| 2-chloro-D-glucose (2-CG) | Moderate |

| 2-bromo-D-glucose (2-BG) | Low |

Relative Binding Affinities to Hexokinase and Transporters

The binding affinity of halogenated 2-deoxy-D-glucose analogs to hexokinase I follows a similar trend to their glycolytic inhibition potential. The smaller the halogen atom, the better the fit into the enzyme's active site. Computational studies have determined the order of binding affinity to be: 2-FDG > 2-chloro-D-glucose > 2-bromo-D-glucose. nih.govmdpi.com D-glucose, the natural substrate, exhibits the highest binding affinity. mdpi.com

While specific quantitative data on the binding affinities of all these analogs to various glucose transporters is not extensively available, it is understood that they all utilize these transporters to enter the cell. The structural similarity to glucose is a key determinant of their transport efficiency.

| Compound | Relative Binding Affinity |

|---|---|

| D-Glucose | Very High |

| This compound (2-FDG) | High |

| 2-chloro-D-glucose (2-CG) | Moderate |

| 2-bromo-D-glucose (2-BG) | Low |

Comparative Cytotoxicity Profiles in Research Models

The cytotoxicity of halogenated 2-deoxy-D-glucose analogs in research models, particularly cancer cell lines, correlates with their ability to inhibit glycolysis and their binding affinity to hexokinase. Consequently, 2-FDG generally exhibits the highest cytotoxicity among the monohalogenated analogs. nih.govresearchgate.net Studies have shown that the fluorinated derivatives, including 2-FDG and 2,2-diFG, have the most potent cytotoxic effects, with these effects being more pronounced in hypoxic conditions. mdpi.com

In comparative studies, the order of cytotoxicity often mirrors the order of glycolytic inhibition: 2-FDG > 2-chloro-D-glucose > 2-bromo-D-glucose. mdpi.com For instance, in studies with CCRF-CEM human T-lymphoblastoid cells, the concentrations of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine (B1615966) required to inhibit growth by 50% (IC50) were 0.045 µM and 0.068 µM, respectively, demonstrating the greater potency of the chloro-analog in that specific context. nih.gov

| Compound | Relative Cytotoxicity |

|---|---|

| This compound (2-FDG) | High |

| 2,2-difluoro-D-glucose (2,2-diFG) | High (especially under hypoxia) |

| 2-chloro-D-glucose (2-CG) | Moderate |

| 2-bromo-D-glucose (2-BG) | Low |

Q & A

Q. How is FDG synthesized for PET imaging, and what are the critical quality control parameters?

FDG synthesis typically involves nucleophilic substitution using precursor molecules like 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, reacted with [¹⁸F]fluoride. Key steps include purification via HPLC and validation of radiochemical purity (>95%) and specific activity (>200 MBq/mg) . Quality control protocols require testing for sterility, endotoxins, and residual solvents, with strict adherence to USP/EP standards for injectable radiopharmaceuticals .

Q. What methodologies ensure reproducibility of FDG uptake measurements in longitudinal PET studies?

Standardized protocols include:

- Kinetic modeling : A three-compartment model (plasma FDG, tissue FDG, phosphorylated FDG) with corrections for plasma glucose levels to reduce inter-scan variability to ≤10% .

- Normalization : Use of standardized uptake value (SUV) adjusted for lean body mass (SUV-lean) and graphical Patlak analysis for influx constant (Kᵢ) .

- Pre-scan conditions : Fasting for 4–6 hours and monitoring blood glucose (<150 mg/dL) to minimize metabolic variability .

Q. What are the standardized protocols for validating FDG-PET in clinical oncology trials?

Validation involves:

- Multicenter harmonization : Calibration of PET scanners using standardized phantoms to ensure SUV consistency (±10%) .

- Histopathological correlation : Biopsy confirmation of FDG-avid lesions, with sensitivity >90% in lung and breast cancer .

- Response criteria : PERCIST 1.0 guidelines for assessing metabolic response in solid tumors .

Advanced Research Questions

Q. How do metabolic differences between FDG and glucose affect PET data interpretation in hypoxic vs. normoxic tumors?

FDG uptake is amplified in hypoxic tumors due to:

- Hexokinase upregulation : Enhanced trapping of FDG-6-phosphate under low oxygen (Km reduced by 30% in hypoxia) .